molecular formula C15H13NO B1664673 4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde CAS No. 109437-62-9

4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde

Cat. No. B1664673
CAS RN: 109437-62-9
M. Wt: 223.27 g/mol
InChI Key: GSAVXYHVHQTGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dihydro-2H-isoindol-2-yl)benzaldehyde (4-DIB) is an aromatic aldehyde that is used in the synthesis of various compounds. It is also known as 4-dihydro-2H-isoindol-2-ylbenzaldehyde, 4-dihydroisoindole-2-ylbenzaldehyde, 4-dihydroisoindole-2-carboxaldehyde, and 4-dihydro-2H-isoindole-2-ylbenzaldehyde. 4-DIB is a white solid with a melting point of 93-95°C and a boiling point of 258-260°C. It is soluble in organic solvents such as ethanol and acetone, and has a molecular weight of 198.23 g/mol.

Scientific Research Applications

Medicinal Chemistry: Dopamine Receptor Modulation

4-(Isoindolin-2-yl)benzaldehyde: derivatives, particularly isoindolines, have been studied for their potential to modulate dopamine receptors . This modulation is crucial in the development of antipsychotic agents. The compound’s ability to interact with dopamine receptor D2 suggests its application in treating disorders such as Parkinson’s disease and schizophrenia.

Organic Synthesis: Green Chemistry Approaches

The compound serves as a precursor in the green synthesis of isoindoline and isoindoline-1,3-dione derivatives . These derivatives are synthesized using solventless conditions, which align with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.

Neuropharmacology: Parkinsonism Treatment

In vivo studies have shown that certain derivatives of 4-(Isoindolin-2-yl)benzaldehyde can reverse Parkinsonism induced by neurotoxins . This application is significant in the search for new treatments for Parkinson’s disease, offering a potential pathway for drug development.

Alzheimer’s Disease Research: β-Amyloid Aggregation Inhibition

Isoindoline derivatives have shown potential in inhibiting β-amyloid protein aggregation . This property is particularly relevant in Alzheimer’s disease research, as β-amyloid plaques are a hallmark of the disease, and their inhibition could lead to therapeutic applications.

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s unique structure allows for its use in analytical methods such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the characterization and quality control of pharmaceuticals and other chemical products.

Drug Design: In Silico Pharmacokinetic Evaluation

4-(Isoindolin-2-yl)benzaldehyde: and its derivatives can be evaluated in silico for their pharmacokinetic properties . This includes assessing their affinity for biological targets, toxicity profiles, and compliance with Lipinski’s rule of five, which is crucial in the early stages of drug design.

Bioactive Molecule Synthesis: Natural Product Analogues

The compound is an important intermediate in the synthesis of bioactive molecules, including natural product analogues . These molecules have a wide range of biological activities and are valuable in the discovery of new drugs.

Chemical Education: Synthesis and Characterization

Due to its relatively straightforward synthesis from common reagents like phthalic anhydride, 4-(Isoindolin-2-yl)benzaldehyde can be used in educational settings to teach students about organic synthesis and compound characterization .

properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAVXYHVHQTGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.